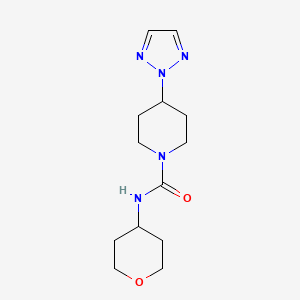

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c19-13(16-11-3-9-20-10-4-11)17-7-1-12(2-8-17)18-14-5-6-15-18/h5-6,11-12H,1-4,7-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBPGLGPSJGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine precursor.

Coupling Reactions: The final step involves coupling the tetrahydropyran, triazole, and piperidine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted carboxamides.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Triazole vs. Thiazole : The substitution of 1,2,3-triazole (in the main compound) with 1,3-thiazole (as in 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole) alters electronic properties, with thiazole being more electron-rich due to sulfur .

- Carboxamide vs. Carboxylic Acid : The main compound’s carboxamide group (polar but neutral) contrasts with the carboxylic acid in ’s compound, which is acidic and may exhibit higher aqueous solubility at physiological pH .

- Tetrahydropyran vs. Piperidine : The oxan-4-yl group in the main compound introduces a six-membered oxygen-containing ring, enhancing rigidity compared to simpler alkyl chains (e.g., 2-methyl-N-[(piperidin-3-yl)methyl]propanamide) .

Crystallographic and Computational Analysis

Structural studies of such compounds typically employ X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement .

Biological Activity

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining a piperidine moiety with a triazole ring and an oxan group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities, and a triazole ring that contributes to its stability and reactivity. The oxan group enhances the compound's solubility and bioavailability. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can effectively bind to enzymes or receptors, modulating their activity. This interaction may lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.

- Anticancer Potential : The compound is being investigated for its potential use in cancer therapies due to its ability to induce apoptosis in cancer cells.

In Vitro Studies

Several studies have evaluated the biological activity of compounds related to this compound. A notable study highlighted the synthesis of piperidine derivatives that exhibited significant activity against various bacterial strains and demonstrated enzyme inhibition properties:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 2.14 ± 0.003 | Antibacterial |

| Compound B | 0.63 ± 0.001 | Acetylcholinesterase Inhibition |

| Compound C | 1.13 ± 0.003 | Urease Inhibition |

These results indicate that similar compounds could serve as effective agents in treating infections or metabolic disorders .

In Vivo Studies

In vivo investigations are crucial for understanding the therapeutic potential of this compound. For instance, compounds with similar structures have been tested in animal models for their anticancer efficacy. One study reported that a related piperidine derivative induced significant tumor growth inhibition in hepatocellular carcinoma models .

Case Studies

- Anticancer Activity : A case study involving a piperidine derivative demonstrated that it significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of triazole-containing compounds against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.